REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:30]([C:33]3[CH:38]=[CH:37][C:36]([CH3:39])=[CH:35][CH:34]=3)(=[O:32])=[O:31])[C:9](C3C4C(=CC(OCC5C=CC=CC=5)=C(OC)C=4)NC=3)=[CH:10][C:3]=12.CI>>[C:36]1([CH3:39])[CH:35]=[CH:34][C:33]([S:30]([N:8]2[C:4]3=[N:5][CH:6]=[CH:7][CH:2]=[C:3]3[CH:10]=[CH:9]2)(=[O:32])=[O:31])=[CH:38][CH:37]=1
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Name
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4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1)N(C(=C2)C2=CNC1=CC(=C(C=C21)OC)OCC2=CC=CC=C2)S(=O)(=O)C2=CC=C(C=C2)C
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Name
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|
Quantity
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0.335 mL
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Type
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reactant
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Smiles
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CI
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After purification by flash chromatography (silica, 40/60 by volume ethyl acetate/cyclohexane as eluents, argon), 2.1 g of 4-chloro-2-(1-methyl-5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Type
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CUSTOM
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Details
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are obtained
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Name
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Type
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product
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)N1C=CC=2C1=NC=CC2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |